molecular formula C8H7NO B078290 1-Isocyano-4-methoxybenzene CAS No. 10349-38-9

1-Isocyano-4-methoxybenzene

Cat. No. B078290
CAS RN: 10349-38-9
M. Wt: 133.15 g/mol
InChI Key: MIEQKTRWKZYUPY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to 1-Isocyano-4-methoxybenzene, such as 1,4-bis-(α-cyano-4-methoxystyryl)benzenes, can be achieved through the Knoevenagel reaction, which involves the condensation of (4-methoxyphenyl)acetonitrile with terephthaldicarboxyaldehyde or its derivatives. This method provides access to highly photoluminescent phenylene vinylene oligomers with potential applications in dye and sensor technology (Loewe & Weder, 2002).

Molecular Structure Analysis

The structural analysis of methoxybenzene derivatives, including 1-Isocyano-4-methoxybenzene, reveals that these molecules can adopt planar configurations or exhibit twisting due to steric hindrance. This structural versatility affects their physical and chemical properties, as well as their ability to form hydrogen-bonded dimers and organize into specific packing arrangements in the solid state (Fun et al., 1997).

Chemical Reactions and Properties

1-Isocyano-4-methoxybenzene participates in various chemical reactions, leveraging its isocyano and methoxy functional groups. These reactions include polymerizations, where it can be used to synthesize electronically 'push-pull' substituted poly(p-phenylene vinylene)s, demonstrating its utility in creating materials with specific electronic properties (Lahti et al., 1994).

Physical Properties Analysis

The physical properties of 1-Isocyano-4-methoxybenzene and related compounds can be influenced by their molecular structure. For example, the presence of methoxy groups can affect their photophysical characteristics, as seen in the study of tetramethoxybenzene complexes, where methoxy group rotations have been analyzed through neutron scattering and vibrational spectra to understand their behavior in different states (Pawlukojć et al., 2008).

Chemical Properties Analysis

The chemical properties of 1-Isocyano-4-methoxybenzene derivatives, such as their reactivity in electrophilic substitution reactions, highlight the influence of the methoxy group on directing the reaction course and the isocyano group's role in determining the product's electronic characteristics. For instance, the selective electrochemical thiocyanation of methoxybenzene showcases the regioselectivity and chemical versatility of these compounds (Gitkis & Becker, 2006).

Scientific Research Applications

Medicinal Chemistry

  • Summary of Application : Isocyanides have shown potent biological activity as antibacterial, antifungal, antimalarial, antifouling, and antitumoral compounds . They have been used in the design of future drugs .
  • Methods of Application : The isocyanide functional group is used as an unconventional pharmacophore, especially useful as a metal coordinating warhead .
  • Results or Outcomes : The biological activity of isocyanide-containing molecules has been described, but the specific results or outcomes would depend on the individual studies .

Coordination Chemistry

  • Summary of Application : Isocyanides have been used in technical applications as ligands in coordination chemistry .
  • Methods of Application : The isocyanide group has metal coordinating properties, which makes it useful in this field .
  • Results or Outcomes : The specific results or outcomes would depend on the individual studies .

Nanotechnology

  • Summary of Application : Isocyanides, including 1-Isocyano-4-methoxybenzene, can be used in the field of nanotechnology .
  • Methods of Application : One method involves using isocyanides in the fabrication of metal nanodot arrays via seed-mediated electroless plating with block copolymer thin film scaffolding .
  • Results or Outcomes : The specific results or outcomes would depend on the individual studies .

Synthetic Isocyanides

  • Summary of Application : Synthetic isocyanides have shown biological activity as antibacterial, antifungal, antimalarial, antiviral, plant fungicides, insecticides and acaricides .
  • Methods of Application : The isocyanide functional group is used as an unconventional pharmacophore, especially useful as a metal coordinating warhead .
  • Results or Outcomes : The biological activity of isocyanide-containing molecules has been described, but the specific results or outcomes would depend on the individual studies .

Spectroscopy

  • Summary of Application : 1-Isocyano-4-methoxybenzene can be used in spectroscopy .
  • Methods of Application : The isocyanide group has unique structural features and reactivity that can be studied using various spectroscopic techniques .
  • Results or Outcomes : The specific results or outcomes would depend on the individual studies .

Molecular Design

  • Summary of Application : Isocyanides are being included in virtually every applied field involving molecular design .
  • Methods of Application : The isocyanide functional group is used as an unconventional pharmacophore, especially useful as a metal coordinating warhead .
  • Results or Outcomes : The specific results or outcomes would depend on the individual studies .

properties

IUPAC Name

1-isocyano-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO/c1-9-7-3-5-8(10-2)6-4-7/h3-6H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIEQKTRWKZYUPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10332309
Record name 1-isocyano-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10332309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Isocyano-4-methoxybenzene

CAS RN

10349-38-9
Record name 1-isocyano-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10332309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-isocyano-4-methoxybenzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
56
Citations
LM Ballesteros, S Martín, J Cortés… - Advanced Materials …, 2014 - Wiley Online Library
In this contribution, a novel method for practical uses in the fabrication of the top contact electrode in a metal/organic monolayer/metal device is presented. The procedure involves the …
Number of citations: 22 onlinelibrary.wiley.com
M Stucchi, G Lesma - Helvetica Chimica Acta, 2016 - Wiley Online Library
… Although benzyl isocyanide 3e can be used with good results, aromatic isocyanides 1-bromo-4-isocyanobenzene and 1-isocyano-4-methoxybenzene afforded only complex mixtures, …
Number of citations: 5 onlinelibrary.wiley.com
Y Yuan, W Dong, X Gao, H Gao, X Xie… - The Journal of Organic …, 2018 - ACS Publications
… We carried out our research with 6-iodo-1-(prop-2-yn-1-yl)pyridin-2(1H)-one (1a) and 1-isocyano-4-methoxybenzene (2a) in the presence of a specified catalyst and K 2 CO 3 as base …
Number of citations: 20 pubs.acs.org
E Lemp, AL Zanocco, G Günther, N Pizarro - Tetrahedron, 2006 - Elsevier
… The peaks at 8.54 and 15.22 min suggest that 1-isocyano-4-methoxybenzene (11a) and N-(4-methoxyphenyl)acetamide (11b) are secondary products of the photooxidation of 11 in …
Number of citations: 16 www.sciencedirect.com
E Lemp Miranda, A Zanocco Loyola… - 2006 - repositorio.uchile.cl
… The peaks at 8.54 and 15.22 min suggest that 1-isocyano-4-methoxybenzene (11a) and N-(… carried out in propylencarbonate yields 1-isocyano-4-methoxybenzene (11a) and N-(4…
Number of citations: 2 repositorio.uchile.cl
H Yuan, Z Liu, Y Shen, H Zhao, C Li… - Advanced Synthesis & …, 2019 - Wiley Online Library
… To verify our hypothesis, we initially examined the model reaction of substrates 1-isocyano-4-methoxybenzene (1 a), cyclohexane (2 a), di-tert-butyl peroxide (DTBP), and different …
Number of citations: 6 onlinelibrary.wiley.com
W Hu, M Li, G Jiang, W Wu, H Jiang - Organic letters, 2018 - ACS Publications
… However, the 1-isocyano-4-methoxybenzene and cyclohexyl isocyanide could not be tolerated in this transformation (Scheme 5, eq 3). We then subjected the allyl(2-(phenylethynyl)…
Number of citations: 43 pubs.acs.org
M Stucchi, P Gmeiner, H Huebner… - ACS Medicinal …, 2015 - ACS Publications
… )-derivative (21) as acid components, piperazine, formaldehyde as carbonyl component, and two different aromatic isocyanides, (22) namely, 1-isocyano-4-methoxybenzene or 1-…
Number of citations: 10 pubs.acs.org
CC Tran, S Kawaguchi, Y Kobiki… - The Journal of …, 2019 - ACS Publications
… 1-Isocyano-4-methoxybenzene (1l) was obtained in a 90% yield (1.20 g) as green liquid. Only in the case of 2-biphenylisocyanide (1p), CH 2 Cl 2 was used as the solvent instead of …
Number of citations: 10 pubs.acs.org
HF Liu, TH Zhu, P Xu, SY Wang, SJ Ji - Organic & Biomolecular …, 2017 - pubs.rsc.org
… Unfortunately, 1-isocyano-4-methoxybenzene 2g was reacted with n-butylamine 1a to obtain the corresponding product in a trace amount. However, the reactions of n-butylamine 1a …
Number of citations: 6 pubs.rsc.org

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